N-Formyl N,N-Didesmethyl Sibutramine-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

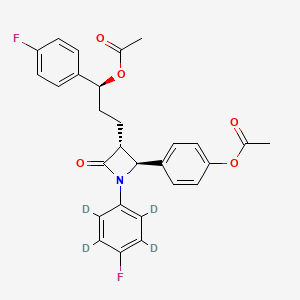

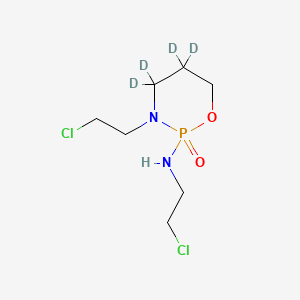

“N-Formyl N,N-Didesmethyl Sibutramine-d6” is a compound with the molecular formula C16H22ClNO . It is an intermediate of a Sibutramine metabolite, a serotonin and noradrenaline reuptake inhibitor (SNRI).

Molecular Structure Analysis

The molecular structure of “this compound” consists of 16 carbon atoms, 22 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The average mass is 279.805 Da .Wissenschaftliche Forschungsanwendungen

1. Identification in Dietary Supplements

Research conducted by Song et al. (2014) developed a method using mass spectrometry to screen for weight loss drugs, including N-Formyl N,N-Didesmethyl Sibutramine, in dietary supplements. This method aids in the detection of illegal additives in health products.

2. Analytical Method Development

A study by Ji (2015) utilized UHPLC-MS/MS for determining sibutramine in health products, employing N-Formyl N,N-Didesmethyl Sibutramine-d6 as an internal standard, highlighting its role in analytical chemistry for accurate quantification.

3. Quantitative Determination in Supplements

Research by Stern & Malkova (2016) focused on developing and validating methods for the quantitative determination of sibutramine derivatives, including N-Formyl N,N-Didesmethyl Sibutramine, in dietary supplements.

4. Chromatographic Separation Techniques

In a study by Huang et al. (2008), a chromatographic method was developed for simultaneous determination of sibutramine and its metabolite, N-Di-desmethylsibutramine, in dietary supplements, demonstrating the compound's importance in separation sciences.

5. Metabolite Analysis in Biological Samples

Bae et al. (2009) used liquid chromatography-mass spectrometry for separating isomers of sibutramine and its metabolites, including N-Formyl N,N-Didesmethyl Sibutramine, from rat plasma, indicating its role in pharmacokinetic studies and biological sample analysis.

6. Solid-State Dynamics Study

A study by Pajzderska et al. (2012) investigated two forms of sibutramine hydrochloride, using various techniques including NMR, highlighting the significance of studying the dynamics of compounds like N-Formyl N,N-Didesmethyl Sibutramine in drug forms.

7. Pharmacokinetic Studies

Chung et al. (2011) examined the effect of CYP2B6 genotypes on the pharmacokinetics of sibutramine and its metabolites, including N-Formyl N,N-Didesmethyl Sibutramine, in healthy subjects, underscoring its role in personalized medicine.

Wirkmechanismus

Target of Action

N-Formyl N,N-Didesmethyl Sibutramine-d6 primarily targets the Formyl Peptide Receptor (FPR) . FPR is a chemotactic peptide and a specific ligand of N-formyl peptide receptor .

Mode of Action

The compound interacts with its target, the Formyl Peptide Receptor, and acts as a potent and selective agonist

Biochemical Pathways

It is known to be involved in inflammation and immunology pathways due to its interaction with the formyl peptide receptor

Result of Action

It is known to interact with the formyl peptide receptor, suggesting it may have a role in inflammation and immunology

Safety and Hazards

Safety data sheets suggest that “N-Formyl N,N-Didesmethyl Sibutramine-d6” may be harmful if inhaled, absorbed through the skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Zukünftige Richtungen

Eigenschaften

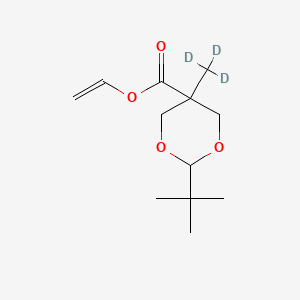

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Formyl N,N-Didesmethyl Sibutramine-d6 involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "Didesmethyl Sibutramine-d6", "Formic acid", "Thionyl chloride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "1. Didesmethyl Sibutramine-d6 is reacted with formic acid and thionyl chloride to form N-Formyl Didesmethyl Sibutramine-d6.", "2. The resulting compound is then treated with methanol and sodium hydroxide to hydrolyze the formyl group to form N,N-Didesmethyl Sibutramine-d6.", "3. N,N-Didesmethyl Sibutramine-d6 is then reacted with formic acid and thionyl chloride to form N-Formyl N,N-Didesmethyl Sibutramine-d6.", "4. The final step involves the neutralization of the reaction mixture with a solution of sodium bicarbonate and water, followed by filtration and drying to obtain the target compound." ] } | |

CAS-Nummer |

1185163-48-7 |

Molekularformel |

C16H22ClNO |

Molekulargewicht |

285.845 |

IUPAC-Name |

N-[1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutyl]formamide |

InChI |

InChI=1S/C16H22ClNO/c1-12(2)10-15(18-11-19)16(8-3-9-16)13-4-6-14(17)7-5-13/h4-7,11-12,15H,3,8-10H2,1-2H3,(H,18,19)/i3D2,8D2,9D2 |

InChI-Schlüssel |

IYVDPOSYKKHSFG-QYDDHRNTSA-N |

SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC=O |

Synonyme |

{N-[1-(4-Chlorophenyl)cyclobutyl-d6]-3-methylbutyl}formamide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.